molecular formula C26H24Cl2N4O3 B393319 1,3-BIS[(4-CHLOROPHENYL)METHYL]-5-NITRO-6-(PIPERIDIN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

1,3-BIS[(4-CHLOROPHENYL)METHYL]-5-NITRO-6-(PIPERIDIN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

Cat. No.: B393319
M. Wt: 511.4g/mol
InChI Key: UJUHLRGQADDGLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-BIS[(4-CHLOROPHENYL)METHYL]-5-NITRO-6-(PIPERIDIN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-BIS[(4-CHLOROPHENYL)METHYL]-5-NITRO-6-(PIPERIDIN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the chlorobenzyl, nitro, and piperidinyl groups through various substitution reactions. Common reagents used in these steps include chlorobenzyl chloride, nitric acid, and piperidine, under controlled conditions such as reflux or catalytic environments.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1,3-BIS[(4-CHLOROPHENYL)METHYL]-5-NITRO-6-(PIPERIDIN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to remove the nitro group, forming different derivatives.

    Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve solvents like ethanol or dichloromethane and may require catalysts or specific temperature and pressure settings.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds.

Scientific Research Applications

1,3-BIS[(4-CHLOROPHENYL)METHYL]-5-NITRO-6-(PIPERIDIN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-BIS[(4-CHLOROPHENYL)METHYL]-5-NITRO-6-(PIPERIDIN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The piperidinyl group may enhance its binding affinity to certain receptors or enzymes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    1,3-bis(4-chlorobenzyl)-5-nitrobenzimidazole: Lacks the piperidinyl group.

    5-nitro-6-(1-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one: Lacks the chlorobenzyl groups.

Uniqueness

1,3-BIS[(4-CHLOROPHENYL)METHYL]-5-NITRO-6-(PIPERIDIN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorobenzyl and piperidinyl groups enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C26H24Cl2N4O3

Molecular Weight

511.4g/mol

IUPAC Name

1,3-bis[(4-chlorophenyl)methyl]-5-nitro-6-piperidin-1-ylbenzimidazol-2-one

InChI

InChI=1S/C26H24Cl2N4O3/c27-20-8-4-18(5-9-20)16-30-23-14-22(29-12-2-1-3-13-29)25(32(34)35)15-24(23)31(26(30)33)17-19-6-10-21(28)11-7-19/h4-11,14-15H,1-3,12-13,16-17H2

InChI Key

UJUHLRGQADDGLO-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=C(C=C3C(=C2)N(C(=O)N3CC4=CC=C(C=C4)Cl)CC5=CC=C(C=C5)Cl)[N+](=O)[O-]

Canonical SMILES

C1CCN(CC1)C2=C(C=C3C(=C2)N(C(=O)N3CC4=CC=C(C=C4)Cl)CC5=CC=C(C=C5)Cl)[N+](=O)[O-]

Origin of Product

United States

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